
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2-fluoroethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for further research and applications .
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
- N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine .
Uniqueness
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both 2-fluoroethyl and 4-fluorophenyl groups. These fluorine-containing groups enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications .
Biological Activity
N-(4-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of fluorine atoms, which enhance its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H15F2N3
- Molecular Weight : 251.27 g/mol
- Structure : The compound contains a pyrazole ring with fluorinated substituents, which significantly influence its lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution reactions under controlled conditions.
Table 1: Synthesis Overview
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Sodium azide | Dimethylformamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. The fluorinated structure enhances the compound's ability to form stronger hydrogen bonds and increases metabolic stability compared to non-fluorinated analogs.
Therapeutic Applications
- Cancer Therapy : Preliminary studies suggest that this compound may target specific pathways involved in cancer cell proliferation and survival.
- Anti-inflammatory Treatments : The compound shows promise in modulating inflammatory responses, potentially aiding in the treatment of chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of related pyrazole derivatives, providing insights into the potential applications of this compound.
Study 1: Inhibition of p38 MAP Kinase
A novel class of highly selective inhibitors derived from pyrazole structures was identified through high-throughput screening. These inhibitors demonstrated significant potency against p38 MAP kinase, a critical target in cancer therapy . The incorporation of fluorinated groups was found to enhance selectivity and binding affinity.
Study 2: Monoamine Oxidase Inhibition
Research on structurally similar compounds has indicated potential inhibitory effects on monoamine oxidase (MAO) enzymes. For instance, N-propargylbenzylamine, a metabolite of pargyline, exhibited potent MAO type B inhibition in vivo . This suggests that this compound could similarly influence neurotransmitter metabolism.
Table 2: Comparative Biological Activity
Compound | Target | Effect |
---|---|---|
N-(4-fluorobenzyl)-1-(2-fluoroethyl)... | p38 MAP Kinase | Inhibition |
N-propargylbenzylamine | Monoamine Oxidase Type B | Inhibition |
S-[5-amino-1-(4-fluorophenyl)... | p38 MAP Kinase | Selective inhibition |
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-13(9-18(17-10)7-6-14)16-8-11-2-4-12(15)5-3-11/h2-5,9,16H,6-8H2,1H3 |
InChI Key |
OFKCGTWWBWRFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.